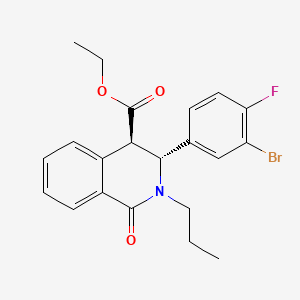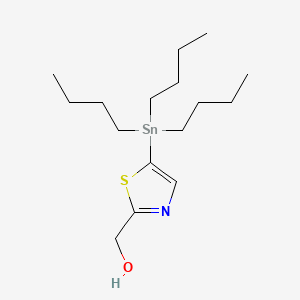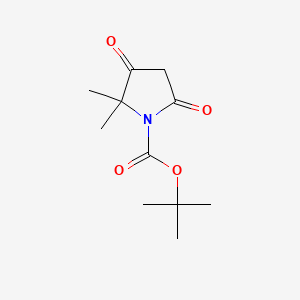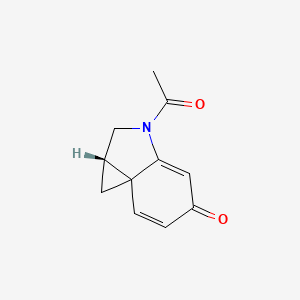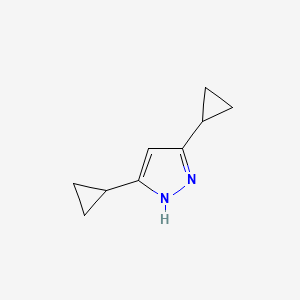
N-NITROSOPYRROLIDINE-D8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitrosopyrrolidine D8, also known as pyrrolidine Nitrosamine Impurities, is a deuterated analogue of N-Nitrosopyrrolidine . It is a cancer-causing agent commonly found in tobacco products and processed meats . This compound is used in analytical chemistry as a labeled internal standard for the quantification of N-Nitrosopyrrolidine in environmental and biological samples .
Synthesis Analysis
N-Nitrosopyrrolidine D8 can be analyzed using GC-MS/MS with Electron Ionization . The analysis of the mechanism suggests that •OH is the main contributor to the indirect oxidation of NPYR by free radical quenching experiment .Molecular Structure Analysis
The molecular formula of N-Nitrosopyrrolidine D8 is C4H6N2O and its molecular weight is 102.12 g/mol . This compound has eight deuterium atoms, which makes it useful for isotopic dilution mass spectrometry (IDMS) analysis .Chemical Reactions Analysis
N-Nitrosopyrrolidine D8 is a yellow liquid with a boiling point of 102-103°C and a melting point of -26°C . It is soluble in organic solvents such as ether and chloroform, but insoluble in water .Physical And Chemical Properties Analysis
The chemical formula of N-Nitrosopyrrolidine D8 is C4H6N2O and its molecular weight is 102.12 g/mol . This compound has eight deuterium atoms, which makes it useful for isotopic dilution mass spectrometry (IDMS) analysis . N-Nitrosopyrrolidine D8 is a yellow liquid with a boiling point of 102-103°C and a melting point of -26°C .Scientific Research Applications
Biomarker Potential in Assessing Exposure N-Nitrosopyrrolidine (NPYR) is a known hepatocarcinogen found in diet and tobacco smoke, and it might also form endogenously in humans. The cyclic N7,C-8 guanine adduct, a metabolite formed in tissues of rats treated with NPYR, is a potential candidate for a biomarker to assess NPYR exposure and metabolic activation in humans. This adduct was found to be formed more extensively in RNA than in DNA in rats, suggesting RNA may be a superior source for this biomarker. The extent of urinary excretion of this adduct in rats treated with NPYR was also evaluated, indicating its potential use in non-invasive biomonitoring (Wang & Hecht, 1997).
Environmental and Food Safety Research has shown that significant amounts of N-nitrosopyrrolidine can be formed during the cooking of nitrite-treated cured bacon, highlighting concerns for food safety and potential carcinogenic exposure through diet. This underscores the importance of monitoring N-nitrosamine levels in food products to minimize health risks associated with their consumption (Sen et al., 1973).
Influence on N-Nitrosamine Formation in Meat The formation of N-nitrosamines, probable or possible carcinogenic components, can occur from a reaction between nitrite and N-containing substances like amino acids and secondary amines during meat processing. Proline and pyrrolidine were found to promote the formation of N-nitrosopyrrolidine in meat samples, indicating the need for careful control of meat processing conditions to minimize the formation of harmful N-nitrosamines (Drabik-Markiewicz et al., 2010).
DNA Adduct Formation and Carcinogenicity NPYR's metabolic activation by cytochrome P450 enzymes leads to the formation of DNA adducts, critical in carcinogenesis. Studies have analyzed hepatic DNA of NPYR-treated rats for several adducts, providing insights into the mechanisms of its carcinogenicity. This research aids in understanding how NPYR induces mutations at AT base pairs in DNA of rat liver, contributing to liver carcinogenesis (Wang et al., 2007).
Metabolic Activation and Binding in Human Tissues The metabolism of carcinogenic N-nitrosamines, including NPYR, has been studied in human bronchial specimens, demonstrating that human tissues can metabolize and bind NPYR. This highlights the relevance of NPYR exposure and its potential carcinogenic effects in human respiratory tissues, emphasizing the importance of understanding its metabolic pathways in human health risk assessment (Harris et al., 1977).
Mechanism of Action
Target of Action
N-Nitrosopyrrolidine-D8 is a deuterated analogue of N-Nitrosopyrrolidine . It’s known that n-nitrosopyrrolidine, the non-deuterated form, is a nitrosamine compound that is commonly found in tobacco products and processed meats . Nitrosamines are known to interact with DNA, leading to mutations and cancer .
Mode of Action
It’s known that nitrosamines, including n-nitrosopyrrolidine, can cause dna damage, leading to mutations and cancer . They can form DNA adducts or cause DNA strand breaks, which can interfere with DNA replication and transcription .
Biochemical Pathways
Nitrosamines are known to be metabolized in the liver by cytochrome p450 enzymes, leading to the formation of reactive species that can cause dna damage .
Pharmacokinetics
It’s known that nitrosamines are lipophilic and can be absorbed through the gastrointestinal tract, skin, and lungs . They are distributed throughout the body and are metabolized primarily in the liver .
Result of Action
Nitrosamines, including n-nitrosopyrrolidine, are known to cause dna damage, leading to mutations and cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For example, the presence of other compounds, pH, temperature, and light exposure can affect its stability and reactivity . Furthermore, individual factors such as age, sex, genetic factors, and health status can influence its absorption, distribution, metabolism, and excretion .
Safety and Hazards
The toxicity of N-Nitrosopyrrolidine D8 is not well studied, but it is assumed to have similar toxicological properties as N-Nitrosopyrrolidine . This compound is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Biochemical Analysis
Biochemical Properties
N-NITROSOPYRROLIDINE-D8 interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of nitrosamines in vivo, which has been tested in rats
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex. It has been observed to induce hepatocellular carcinomas and lung adenomas in mice . It also forms DNA adducts that primarily result in A:T to G:C mutations .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA. It forms DNA adducts that primarily result in A:T to G:C mutations . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the degradation of this compound exceeded 58.84% under optimal conditions in a three-dimensional electrode reactor .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a dose-response study in rats showed that daily oral doses of 10, 3, 1, and 0.3 mg/kg bodyweight/day resulted in incidences of liver cancer of 46, 84, and 32% respectively .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to be involved in the metabolism of nitrosamines in vivo
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-NITROSOPYRROLIDINE-D8 involves the reaction of pyrrolidine-d8 with nitrosating agent.", "Starting Materials": [ "Pyrrolidine-d8", "Nitrosating agent" ], "Reaction": [ "To a solution of pyrrolidine-d8 in anhydrous ether, add the nitrosating agent dropwise with stirring.", "Maintain the reaction mixture at room temperature for several hours.", "After completion of the reaction, evaporate the solvent under reduced pressure.", "Purify the resulting crude product by column chromatography using a suitable eluent system.", "Collect the desired product and confirm its identity and purity by spectroscopic methods such as NMR and mass spectrometry." ] } | |
CAS No. |
1219802-09-1 |
Molecular Formula |
C4H8N2O |
Molecular Weight |
108.17 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5-octadeuterio-1-nitrosopyrrolidine |
InChI |
InChI=1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 |
InChI Key |
WNYADZVDBIBLJJ-SVYQBANQSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C1([2H])[2H])N=O)([2H])[2H])([2H])[2H])[2H] |
SMILES |
C1CCN(C1)N=O |
Canonical SMILES |
C1CCN(C1)N=O |
Synonyms |
N-NITROSOPYRROLIDINE-D8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


